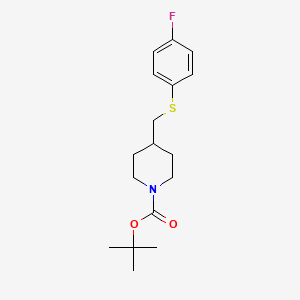

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a (4-fluorophenyl)thio-methyl substituent.

Properties

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJRBRFABVTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-fluorobenzenethiol in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protecting group for amines. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) cleave the carbamate to yield the free piperidine amine.

Key Findings :

-

TFA-mediated deprotection is efficient but requires anhydrous conditions to avoid side reactions .

-

The free amine is prone to oxidation; immediate use in subsequent reactions is recommended .

Nucleophilic Substitution at the Thioether

The thioether (-S-) group participates in alkylation and arylation reactions.

Key Findings :

-

Palladium-catalyzed cross-coupling reactions require careful ligand selection to avoid dehalogenation .

-

Steric hindrance from the Boc group slows alkylation kinetics.

Oxidation of the Thioether

The thioether is oxidized to sulfone or sulfoxide derivatives under controlled conditions.

Key Findings :

-

m-CPBA provides better selectivity for sulfone formation compared to H2O2.

-

Over-oxidation to sulfone is avoided by limiting reaction time and temperature .

Coupling Reactions via Boronate Intermediates

The compound can be functionalized via Suzuki–Miyaura coupling after boronate ester formation.

Key Findings :

-

Boronation efficiency depends on the steric bulk of the piperidine ring .

-

Aqueous conditions in Suzuki coupling minimize side-product formation .

Hydrolysis of the Ester Group

The tert-butyl ester is hydrolyzed to the carboxylic acid under basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H2O (3:1), 50°C, 8 h | 4-(((4-Fluorophenyl)thio)methyl)piperidine-1-carboxylic acid | 78% |

Key Findings :

Scientific Research Applications

Drug Development

The compound is investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological interactions. Specifically, its piperidine framework is common in many drugs, making it a valuable scaffold for medicinal chemistry.

Targeted Protein Degradation

Recent studies highlight the use of similar piperidine derivatives in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. The incorporation of tert-butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate into these constructs may enhance their efficacy and specificity in targeting disease-related proteins .

Neuropharmacology

Research indicates that compounds with piperidine structures can exhibit neuroactive properties. The presence of the fluorophenyl group may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Investigations into the compound's effects on serotonin or dopamine receptors could provide insights into its therapeutic potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in the substituents attached to the piperidine core. Below is a comparative analysis:

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | (4-Fluorophenyl)thio-methyl | C₁₇H₂₂FNO₂S | 323.43 g/mol | Thioether, Boc |

| tert-Butyl 4-((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate (BD288439) | (2,4-Dichlorophenyl)thio-methyl | C₁₇H₂₃Cl₂NO₂S | 374.34 g/mol | Thioether, Boc |

| tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate | 4-Fluorophenylsulfonamido | C₁₆H₂₁FN₂O₄S | 356.42 g/mol | Sulfonamide, Boc |

| tert-Butyl 3-((4-fluorophenyl)thio)-4-(fluorosulfonyl)piperidine-1-carboxylate (9a2) | 4-Fluorophenylthio, fluorosulfonyl at C3 | C₁₇H₂₂F₂NO₄S₂ | 417.48 g/mol | Thioether, sulfonyl, Boc |

| tert-Butyl 4-(4-(4-fluorophenyl)-5-(pyrimidinyl)triazol-1-yl)piperidine-1-carboxylate (25) | Triazole-linked 4-fluorophenyl and pyrimidinyl | C₂₀H₂₃FN₆O₂ | 398.44 g/mol | Triazole, Boc, fluorophenyl |

Key Observations :

- Functional Groups : Sulfonamide analogs exhibit higher polarity than thioether derivatives, impacting solubility and membrane permeability .

- Synthetic Complexity: Triazole-containing analogs (e.g., compound 25) require click chemistry, while thioethers (target compound) may involve nucleophilic substitution or Mitsunobu reactions .

Key Observations :

- Click Chemistry : Triazole derivatives (e.g., compound 25) are synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition, offering regioselectivity and modularity .

- Oxidation Reactions : Sulfonyl derivatives (e.g., 9a2) require controlled oxidation (e.g., Oxone), which can affect scalability due to sensitivity to reaction conditions .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Key Observations :

- Boc Group : All compounds show a characteristic singlet at δ ~1.45 ppm for the tert-butyl group in $^1$H NMR.

- Fluorine Effects : The 4-fluorophenyl group in the target compound and analogs results in distinct $^19$F NMR shifts (~-115 ppm) and split aromatic signals in $^1$H NMR .

Biological Activity

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C17H24FNO3

- Molecular Weight: 309.38 g/mol

- CAS Number: 160296-41-3

- Purity: ≥ 98% .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated phenyl thioethers. The synthetic pathways often focus on optimizing yields and purity while minimizing side reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have shown IC50 values ranging from 10 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as protein kinases and receptors involved in cell proliferation and survival. For example, piperidine derivatives have been shown to inhibit the activity of protein-tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell signaling pathways .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: SAR Analysis

Structure-activity relationship (SAR) studies revealed that modifications on the piperidine ring and the fluorophenyl group can enhance the biological activity of the compound. For instance, substituents that increase lipophilicity were found to improve cellular uptake and efficacy against tumor cells .

Q & A

Basic Question

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powders to avoid inhalation of particulates .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles; ensure eyewash stations and safety showers are accessible .

- Ventilation : Conduct experiments in a fume hood to minimize vapor exposure.

- Emergency Procedures : For spills, evacuate non-essential personnel, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous material regulations .

How is this compound synthesized, and what are the critical reaction parameters?

Basic Question

- Methodological Answer :

- Temperature: Maintain 0–5°C during thiomethylation to prevent side reactions.

- Solvent Choice: Use anhydrous DMF or THF to enhance reactivity.

- Purification: Silica gel chromatography (hexane:EtOAc gradient) to isolate the Boc-protected product .

How can computational methods optimize the synthesis and reactivity of this compound?

Advanced Question

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for thiomethylation .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.

- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

How should researchers address contradictions in reported toxicity and hazard classifications?

Advanced Question

- Methodological Answer :

- Comparative Analysis : Cross-reference Safety Data Sheets (SDS) for acute toxicity (oral, dermal, inhalation) and note discrepancies (e.g., Category 4 vs. unclassified) .

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve conflicting data.

- Regulatory Alignment : Consult CLP/GHS guidelines and prioritize data from peer-reviewed studies over supplier-provided SDS .

What analytical techniques are most effective for characterizing purity and structural integrity?

Intermediate Question

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with standards.

- Spectroscopy :

- NMR : 1H/13C NMR to confirm substitution patterns (e.g., fluorophenyl and thiomethyl groups) .

- HRMS : Verify molecular ion peaks (e.g., m/z 357.12 for [M+H]+).

- X-ray Crystallography : Resolve stereochemistry and confirm piperidine ring conformation in crystalline derivatives .

How can researchers design experiments to evaluate the compound’s biological activity?

Advanced Question

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) based on the fluorophenyl-thioether moiety.

- In Vitro Assays :

- Dose-response studies in cell lines (e.g., IC50 determination).

- Assess metabolic stability using liver microsomes.

- Mechanistic Studies : Employ fluorescence-based assays to track cellular uptake or protein binding .

What strategies mitigate challenges in scaling up the synthesis?

Advanced Question

- Methodological Answer :

- Process Chemistry : Optimize Boc-deprotection conditions (e.g., TFA in DCM vs. HCl in dioxane) to minimize side products.

- Solvent Recycling : Implement distillation or membrane filtration for DMF recovery.

- Quality Control : Use in-line FTIR to monitor reaction progress and ensure batch consistency .

How should environmental and ecological risks be assessed for this compound?

Intermediate Question

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays to evaluate half-life in water/soil.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC50/EC50 values.

- Waste Management : Neutralize acidic byproducts (e.g., TFA) before disposal and comply with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.